molecular formula C15H16N2O2 B14178432 (2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one CAS No. 881747-24-6

(2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one

Cat. No.: B14178432
CAS No.: 881747-24-6
M. Wt: 256.30 g/mol
InChI Key: AXHYJCVUTFGPER-JSGCOSHPSA-N
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Description

(2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one is a chiral compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a furan ring, and a methyl group attached to an imidazolidinone core. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, furan-2-carboxylic acid, and methyl isocyanate.

    Formation of Imidazolidinone Core: The key step involves the cyclization of the intermediate compounds to form the imidazolidinone ring. This can be achieved through a condensation reaction between benzylamine and furan-2-carboxylic acid, followed by the addition of methyl isocyanate.

    Reaction Conditions: The reaction is typically carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 0-25°C, and the reaction time varies from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group. This can be achieved using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Halogenation using bromine in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one: shares structural similarities with other imidazolidinone derivatives, such as:

Uniqueness

  • The unique combination of the benzyl group, furan ring, and methyl group in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.

Properties

CAS No.

881747-24-6

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(2S,5S)-5-benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one

InChI

InChI=1S/C15H16N2O2/c1-17-14(13-8-5-9-19-13)16-12(15(17)18)10-11-6-3-2-4-7-11/h2-9,12,14,16H,10H2,1H3/t12-,14-/m0/s1

InChI Key

AXHYJCVUTFGPER-JSGCOSHPSA-N

Isomeric SMILES

CN1[C@H](N[C@H](C1=O)CC2=CC=CC=C2)C3=CC=CO3

Canonical SMILES

CN1C(NC(C1=O)CC2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

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